2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid
Description
Properties
IUPAC Name |
2-(1-ethyl-3-pyridin-2-ylpyrazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-15-8-9(7-11(16)17)12(14-15)10-5-3-4-6-13-10/h3-6,8H,2,7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUHUDIZCYWDTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, have been reported to have target selectivity.
Mode of Action
It is known that the mechanism involves the initial formation of ω-hydroxy acid 2-pyridine thioester via the mukaiyama redox condensation.
Biochemical Pathways
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra.
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates.
Result of Action
Similar compounds have been reported to have bioactive properties.
Biological Activity
2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid is a heterocyclic compound that has garnered attention for its potential biological activities. The compound features a unique structure combining a pyrazole ring, a pyridine moiety, and an acetic acid functional group, which may contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid is , with a molecular weight of approximately 230.30 g/mol. Its structural components include:
- Pyrazole ring : A five-membered ring contributing to the compound's biological activity.
- Pyridine moiety : Enhances interaction with biological targets.
- Acetic acid group : Imparts solubility and potential bioactivity.
Synthesis
The synthesis of this compound can be achieved through several methods, typically involving the cyclization of hydrazine derivatives with β-diketones, followed by alkylation and functional group transformations. These synthetic routes are optimized for yield and purity, often utilizing catalysts and controlled reaction conditions to enhance efficiency .
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activities. Compounds similar to 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid have demonstrated antiproliferative effects against various cancer cell lines, including lung, breast, and colorectal cancers . Notable findings include:
- Mechanism of Action : The compound may inhibit specific signaling pathways involved in cancer cell proliferation and survival.
- In vitro Studies : Showed significant inhibition of cancer cell growth with IC50 values comparable to established anticancer drugs .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation . Key findings include:
- COX Inhibition : Selective COX-2 inhibitors derived from this class of compounds exhibited promising anti-inflammatory effects with minimal gastrointestinal toxicity.
| Compound | COX Inhibition (IC50 μM) | Edema Inhibition (%) |
|---|---|---|
| 2-(1-Ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid | 0.034 | 96% |
| Celecoxib | 0.054 | 82% |
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, potentially acting against a range of bacterial strains . Further research is necessary to elucidate its spectrum of activity and mechanism.
Case Studies
A recent study evaluated the efficacy of 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid in animal models:
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Electronic and Steric Effects
- Pyridinyl vs. Phenyl Substituents : Pyridin-2-yl (target) enables hydrogen bonding via its nitrogen, unlike phenyl (), which relies on π-π interactions. Pyridin-4-yl () alters electronic distribution due to nitrogen positioning.
- Ethyl vs. Methyl Groups : The ethyl group (target, ) offers moderate lipophilicity compared to methyl (), balancing solubility and membrane permeability.
Solubility and Physicochemical Behavior
- Acetic Acid Moieties : All compounds feature this group, promoting water solubility and salt formation. However, bulky substituents (e.g., phenyl in ) may reduce solubility.
- Collision Cross-Section (CCS) : Analogous compounds like 2-(4-ethyl-1H-pyrazol-1-yl)acetic acid () show CCS values (e.g., 132.3 Ų for [M+H]+), suggesting the target compound may have similar mass spectrometric behavior.
Preparation Methods
General Synthetic Approach
The synthesis typically involves:
- Formation of the substituted pyrazole ring bearing the pyridin-2-yl substituent.
- Alkylation at the N1 position of the pyrazole with an ethyl group.
- Introduction of the acetic acid side chain at the 4-position of the pyrazole ring.
The key challenge is the regioselective functionalization of the pyrazole ring and the efficient coupling with the pyridin-2-yl moiety.
Preparation of the Pyrazole Core with Pyridin-2-yl Substitution
One common approach involves the condensation of 2-(pyridin-2-yl)hydrazine derivatives with suitable α,β-unsaturated carbonyl compounds or equivalents to form the pyrazole ring.
Method D (from RSC Medicinal Chemistry, 2020) :
A mixture of 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine and a carboxylic acid derivative is reacted using carbodiimide coupling agents such as EDCI in pyridine at room temperature (25 °C) for 12 hours to form the pyrazole-containing intermediate. This method allows for the introduction of acetic acid derivatives at the pyrazole ring.Cyclization Strategy (Patent US9522900B2) :
The process involves cyclization of 3-hydrazinopyridine dihydrochloride with dialkyl maleate to form pyrazolidine intermediates, followed by chlorination, oxidation, and hydrolysis steps to yield pyrazole carboxylic acid derivatives. Although this patent focuses on 3-chloro-substituted pyrazoles, it provides insight into pyrazole ring construction with pyridinyl substitution and carboxylic acid functionalization.
The introduction of the ethyl group at the N1 position of the pyrazole ring is generally achieved by alkylation reactions:
Alkylation of the pyrazole nitrogen with ethyl halides (e.g., ethyl bromide or ethyl iodide) under basic conditions such as sodium hydride or potassium carbonate in polar aprotic solvents like DMF or acetonitrile.
The reaction conditions are optimized to avoid over-alkylation or alkylation at undesired positions.
Installation of the Acetic Acid Side Chain at C4 of Pyrazole
The acetic acid moiety at the 4-position of the pyrazole can be introduced via:
Carboxymethylation :
Reaction of the pyrazole intermediate with haloacetic acid derivatives (e.g., bromoacetic acid or its esters) under basic conditions to form the 4-(acetic acid) substituted pyrazole.Coupling with Carboxylic Acid Derivatives :
Using carbodiimide-mediated coupling (e.g., EDCI) with pyrazole amines and acetic acid derivatives as described in Method D above.
Purification and Characterization
Purification is generally performed by silica gel chromatography or preparative HPLC to achieve high purity.
Characterization includes NMR spectroscopy, elemental analysis, and mass spectrometry to confirm the structure and substitution pattern.
Summary Table of Preparation Steps
Research Findings and Optimization Notes
The use of carbodiimide coupling agents such as EDCI in pyridine at mild temperatures (around 25 °C) provides good yields and mild reaction conditions for the formation of amide or ester linkages on the pyrazole ring.
Cyclization methods involving hydrazinopyridine and maleate derivatives offer scalable routes but may require careful control of chlorination and oxidation steps to avoid side products.
Alkylation reactions require careful stoichiometric control and choice of base to prevent multiple alkylations or N2 alkylation.
Purification by flash chromatography using automated systems (e.g., Teledyne Isco CombiFlash) enhances reproducibility and purity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
